molecular formula C10H6ClNO B1424190 4-Chloroquinoline-6-carbaldehyde CAS No. 676256-25-0

4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190
CAS No.: 676256-25-0
M. Wt: 191.61 g/mol
InChI Key: INLPDPKYJXJJMT-UHFFFAOYSA-N
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Description

4-Chloroquinoline-6-carbaldehyde is a chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their diverse applications in various fields such as medicine, agriculture, and materials science. The presence of the chloro and aldehyde functional groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for further chemical modifications.

Biochemical Analysis

Biochemical Properties

4-Chloroquinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of quinoline derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it has been used in the synthesis of pyrazole-containing quinoline derivatives, which exhibit significant pharmacological activities . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives, including this compound, can affect the activity of various cellular enzymes, leading to alterations in metabolic pathways . Additionally, it has been observed to impact gene expression, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to interact with hydrazine derivatives, leading to the formation of stable complexes that inhibit enzyme activity . These interactions result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . These temporal effects are essential for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to participate in the synthesis of quinoline derivatives, which are essential for various biochemical processes . The compound’s interactions with metabolic enzymes highlight its role in regulating cellular metabolism and its potential as a biochemical tool.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy as a biochemical tool.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroquinoline-6-carbaldehyde can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another common method is the Friedländer synthesis, where an o-aminoaryl ketone reacts with an aldehyde in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high purity and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: 4-Chloroquinoline-6-carboxylic acid

  • Reduction: 4-Chloroquinoline-6-ol or 4-Chloroquinoline-6-amine

  • Substitution: 4-Hydroxyquinoline-6-carbaldehyde or 4-Aminoquinoline-6-carbaldehyde

Scientific Research Applications

4-Chloroquinoline-6-carbaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents. In the field of materials science, it is used to develop advanced organic electronic materials and dyes. Additionally, it finds applications in the development of catalysts and sensors.

Comparison with Similar Compounds

4-Chloroquinoline-6-carbaldehyde is similar to other chlorinated quinoline derivatives, such as 2-Chloroquinoline-3-carbaldehyde and 4-Chloroquinoline-3-carbaldehyde. its unique combination of functional groups and position of the chlorine atom distinguishes it from these compounds. The presence of the aldehyde group at the 6-position allows for specific chemical reactions and applications that are not possible with other derivatives.

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Properties

IUPAC Name

4-chloroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLPDPKYJXJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697241
Record name 4-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676256-25-0
Record name 4-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-6-ethenylquinoline (5.1 g, 26.88 mmol), 2,6-lutidine (5.76 g, 53.75 mmol), sodium (meta) periodate (22.99 g, 107.51 mmol), and osmium tetroxide (5.48 g of a 2.5% solution in tert-butanol, 0.538 mmol) in 1,4-dioxane:H2O (350 mL of 3:1 mixture) was stirred for 3.5 h at room temperature and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (CH2Cl2) to give the title compound (4.26 g, 83% for 2 steps) as a pale yellow solid. MS (ES)+ m/e 192 [M+H]+.
Quantity
5.1 g
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reactant
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5.76 g
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22.99 g
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solution
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350 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-4-chloro-quinoline (3.0 g, 12.37 mmol) in THF (60 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (5.95 mL, 14.84 mmol, 1.1 equiv.) at −70° C. During the addition, the color of the solution was turned to red and then it was stirred for 1 h at this temperature. Then, a solution of dimethylformamide (1.91 mL, 24.74 mmol) in THF (10 mL) was added dropwise. After addition, the mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude brown solid which was purified by using a Biotage silica gel column chromatography to obtain 0.6 g (25% yield) of 4-chloro-quinoline-6-carbaldehyde as a white solid: EI-HRMS m/e calcd for C10H6CINO (M+) 187.0633, found 187.0638.
Quantity
3 g
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solution
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hexanes
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5.95 mL
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reactant
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60 mL
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solvent
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1.91 mL
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reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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